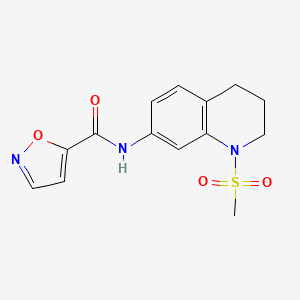

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide, commonly known as MSI-1436, is a small molecule drug candidate that has been extensively studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. The compound was first synthesized in 2007 by a team of researchers at the University of Glasgow, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and exploring its therapeutic potential.

Mécanisme D'action

Target of Action

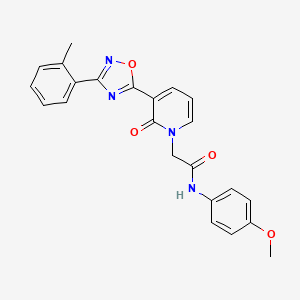

Similar compounds, such as indole-3-isoxazole-5-carboxamide derivatives, have been evaluated for their anticancer activities . These compounds have shown potent anticancer activities and caused a significant decrease in CDK4 levels , suggesting that CDK4 might be a potential target.

Mode of Action

This interaction could potentially lead to the arrest of the cell cycle in the G0/G1 phase .

Biochemical Pathways

The arrest of the cell cycle in the G0/G1 phase suggests an impact on the progression from the G1 phase to the S phase, which is regulated by CDK4 and other cyclin-dependent kinases .

Pharmacokinetics

A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .

Result of Action

Similar compounds have shown potent anticancer activities and caused a significant decrease in cdk4 levels . This suggests that the compound might have a cytostatic effect, leading to the arrest of cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

MSI-1436 has several advantages and limitations for lab experiments. Some of the advantages include:

- Well-established synthesis method: The synthesis method for MSI-1436 is well-established and has been optimized over the years, making it easy to produce the compound in large quantities for lab experiments.

- Extensive scientific research: MSI-1436 has been extensively studied in scientific research, with numerous studies investigating its mechanism of action and therapeutic potential.

- Potential therapeutic applications: MSI-1436 has potential therapeutic applications in treating metabolic disorders, such as obesity and type 2 diabetes, making it an attractive candidate for further research.

Some of the limitations of MSI-1436 for lab experiments include:

- Limited bioavailability: MSI-1436 has limited bioavailability, which can make it difficult to administer in animal models and humans.

- Limited solubility: MSI-1436 has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

- Lack of clinical trials: MSI-1436 has not yet been tested in clinical trials, making it difficult to assess its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on MSI-1436, including:

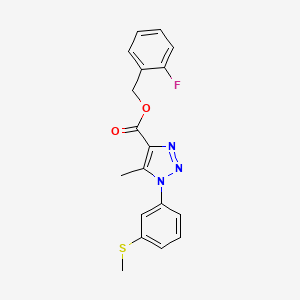

- Development of more potent analogs: Researchers can explore the development of more potent analogs of MSI-1436 that have improved bioavailability and solubility.

- Clinical trials: Researchers can conduct clinical trials to assess the safety and efficacy of MSI-1436 in humans, with the goal of developing a new therapeutic for metabolic disorders.

- Combination therapy: Researchers can explore the use of MSI-1436 in combination with other drugs for the treatment of metabolic disorders, such as insulin sensitizers and GLP-1 receptor agonists.

- Mechanistic studies: Researchers can conduct further mechanistic studies to better understand the role of PTP1B in metabolic disorders and the potential therapeutic applications of PTP1B inhibitors, such as MSI-1436.

Méthodes De Synthèse

The synthesis of MSI-1436 involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexanone. This intermediate is then reduced to 2-amino-cyclohexanone, which is further reacted with methylsulfonyl chloride and isoxazole-5-carboxylic acid to yield the final product, MSI-1436. The synthesis process has been optimized over the years to improve the yield and purity of the compound, and it is now a well-established method in the field of medicinal chemistry.

Applications De Recherche Scientifique

MSI-1436 has been extensively studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. The compound has been shown to activate an enzyme called protein tyrosine phosphatase 1B (PTP1B), which plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, MSI-1436 can improve insulin sensitivity and glucose uptake in cells, which can lead to better glycemic control and weight loss in animal models.

Propriétés

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-22(19,20)17-8-2-3-10-4-5-11(9-12(10)17)16-14(18)13-6-7-15-21-13/h4-7,9H,2-3,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNFXJNMIOTGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)

![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)

![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2395803.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)

![5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2395809.png)